2-(1-methyl-1H-pyrrol-2-yl)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide
Description
2-(1-Methyl-1H-pyrrol-2-yl)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide is a hydrazone derivative characterized by a 1-methylpyrrole moiety linked via an acetohydrazide bridge to a 4-nitrobenzylidene group. The compound’s synthesis typically involves condensation of 2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide with 4-nitrobenzaldehyde under acidic or solvent-mediated conditions, analogous to methods described for related hydrazones .
Properties
Molecular Formula |
C14H14N4O3 |
|---|---|
Molecular Weight |
286.29 g/mol |
IUPAC Name |
2-(1-methylpyrrol-2-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C14H14N4O3/c1-17-8-2-3-13(17)9-14(19)16-15-10-11-4-6-12(7-5-11)18(20)21/h2-8,10H,9H2,1H3,(H,16,19)/b15-10+ |
InChI Key |
RTYSIEMHWCNVQI-XNTDXEJSSA-N |
Isomeric SMILES |
CN1C=CC=C1CC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CN1C=CC=C1CC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-] |
solubility |
25.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-pyrrol-2-yl)-N’-(4-nitrobenzylidene)acetohydrazide typically involves the condensation reaction between 2-(1-Methyl-1H-pyrrol-2-yl)acetohydrazide and 4-nitrobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general steps are as follows:
Preparation of 2-(1-Methyl-1H-pyrrol-2-yl)acetohydrazide: This intermediate can be synthesized by reacting 2-(1-Methyl-1H-pyrrol-2-yl)acetic acid with hydrazine hydrate in the presence of a dehydrating agent such as phosphorus oxychloride.
Condensation Reaction: The prepared 2-(1-Methyl-1H-pyrrol-2-yl)acetohydrazide is then reacted with 4-nitrobenzaldehyde in ethanol under reflux conditions to form the desired hydrazone.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1H-pyrrol-2-yl)-N’-(4-nitrobenzylidene)acetohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Oxidation: The pyrrole ring can be oxidized under strong oxidative conditions, leading to ring-opening or formation of pyrrole-2,5-diones.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions, where the hydrazone nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Reduction: 2-(1-Methyl-1H-pyrrol-2-yl)-N’-(4-aminobenzylidene)acetohydrazide.
Oxidation: Pyrrole-2,5-diones or ring-opened products.
Substitution: Various substituted hydrazones depending on the nucleophile used.
Scientific Research Applications
2-(1-Methyl-1H-pyrrol-2-yl)-N’-(4-nitrobenzylidene)acetohydrazide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. The presence of the nitro group and hydrazone linkage is crucial for its biological activity.
Biological Studies: It is used in studies to understand the interaction of hydrazones with biological targets such as enzymes and receptors.
Material Science: The compound can be explored for its potential use in the development of organic materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1H-pyrrol-2-yl)-N’-(4-nitrobenzylidene)acetohydrazide is not fully understood, but it is believed to involve the following pathways:
Interaction with Enzymes: The hydrazone moiety can form covalent bonds with enzyme active sites, inhibiting their activity.
DNA Intercalation: The planar structure of the compound allows it to intercalate into DNA, disrupting replication and transcription processes.
Reactive Oxygen Species (ROS) Generation: The nitro group can undergo redox cycling, leading to the generation of reactive oxygen species that can induce cellular damage.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The 4-nitro group in the target compound enhances electrophilicity at the hydrazone bond compared to halogenated (e.g., 4-Cl in ) or fluorinated () analogs. This may influence reactivity in condensation reactions or binding affinity in biological targets.
- Heterocyclic Moieties: Replacing pyrrole with indole () or benzimidazole () alters electronic properties and steric bulk, impacting solubility and intermolecular interactions. For instance, furan-containing analogs () exhibit higher synthetic yields (95–98%) under mechanochemical conditions.
Key Observations :
- Mechanochemical Synthesis: Yields for furan-containing hydrazones () exceed 95% under mechanochemical conditions, suggesting efficiency advantages over traditional reflux methods.
- Melting Points : Benzimidazole derivatives () exhibit higher melting points (210–237°C) compared to predicted values for the target compound, likely due to enhanced crystallinity from rigid heterocycles.
Key Observations :
- Enzyme Inhibition : The oxadiazole analog () shows potent α-glucosidase inhibition (IC₅₀ 3.23 μM), outperforming acarbose. This suggests that introducing heterocyclic rings (e.g., oxadiazole) enhances activity compared to simple hydrazones.
- Antibacterial Activity : Fluorinated hydrazones () exhibit moderate activity against E. coli (MIC 13.3 μM), while coumarin derivatives () require zone inhibition assays for evaluation. The target compound’s nitro group may enhance Gram-negative activity due to increased membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
